3-(2,3-Dimethylphenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenoxy)azetidine is an organic compound with the molecular formula C11H15NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines with high regio- and stereoselectivity. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(2,3-Dimethylphenoxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds also contain a nitrogen atom in a three-membered ring and are used in similar applications.
β-Lactams: These compounds contain a four-membered ring with a nitrogen atom and are widely used in antibiotics.
Uniqueness
3-(2,3-Dimethylphenoxy)azetidine is unique due to its specific structural features, such as the presence of the dimethylphenoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1219982-15-6 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-11(9(8)2)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
KACHZCLSILCLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.